molecular formula C10H9BrF4 B13607004 2-(3-Bromopropyl)-5-fluorobenzotrifluoride

2-(3-Bromopropyl)-5-fluorobenzotrifluoride

Cat. No.: B13607004
M. Wt: 285.08 g/mol
InChI Key: OBIPTYHLWDRMAG-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-5-fluorobenzotrifluoride is an organic compound that features a benzene ring substituted with a bromopropyl group, a fluorine atom, and three trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-5-fluorobenzotrifluoride typically involves the following steps:

    Friedel-Crafts Alkylation: This reaction introduces the bromopropyl group to the benzene ring. The reaction is carried out using aluminum chloride (AlCl₃) as a catalyst.

    Electrophilic Aromatic Substitution: The fluorine atom is introduced to the benzene ring through a halogenation reaction using a fluorinating agent such as fluorine gas (F₂) or a fluorinating reagent like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation and halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-5-fluorobenzotrifluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in an aqueous or alcoholic medium.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in a non-polar solvent.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of alcohols or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

2-(3-Bromopropyl)-5-fluorobenzotrifluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-5-fluorobenzotrifluoride involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The fluorine atom and trifluoromethyl groups can influence the compound’s reactivity and stability, making it a valuable tool in chemical synthesis and research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromopropyl)-4-fluorobenzotrifluoride
  • 2-(3-Bromopropyl)-6-fluorobenzotrifluoride
  • 2-(3-Chloropropyl)-5-fluorobenzotrifluoride

Uniqueness

2-(3-Bromopropyl)-5-fluorobenzotrifluoride is unique due to the specific positioning of the bromopropyl and fluorine substituents on the benzene ring. This arrangement can lead to distinct chemical properties and reactivity compared to its analogs. The presence of the trifluoromethyl groups further enhances its stability and makes it a valuable compound for various applications.

Properties

Molecular Formula

C10H9BrF4

Molecular Weight

285.08 g/mol

IUPAC Name

1-(3-bromopropyl)-4-fluoro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C10H9BrF4/c11-5-1-2-7-3-4-8(12)6-9(7)10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

OBIPTYHLWDRMAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CCCBr

Origin of Product

United States

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